![molecular formula C13H16N2O2 B13712745 6-(2-Nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712745.png)
6-(2-Nitrophenyl)-6-azaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Nitrophenyl)-6-azaspiro[25]octane is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Nitrophenyl)-6-azaspiro[2.5]octane typically involves a multi-step process. One common method includes the reaction of 1-aminocyclopropane carboxylic acid with appropriate reagents to form the spirocyclic structure . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(2-Nitrophenyl)-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(2-Nitrophenyl)-6-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 6-(2-Nitrophenyl)-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the spirocyclic structure may interact with biological macromolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-5,7-diazaspiro[2.5]octane-4,6,8-trione: Known for its pharmacological potential as an inhibitor of enzymes like TNF-α converting enzyme.
Spirobarbiturates: Compounds with similar spirocyclic structures that exhibit neuropharmacological effects.
Uniqueness
6-(2-Nitrophenyl)-6-azaspiro[2.5]octane is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. Its spirocyclic structure also contributes to its stability and versatility in various applications.
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
6-(2-nitrophenyl)-6-azaspiro[2.5]octane |
InChI |
InChI=1S/C13H16N2O2/c16-15(17)12-4-2-1-3-11(12)14-9-7-13(5-6-13)8-10-14/h1-4H,5-10H2 |
InChI Key |
DVBYIKUHDALRDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCN(CC2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


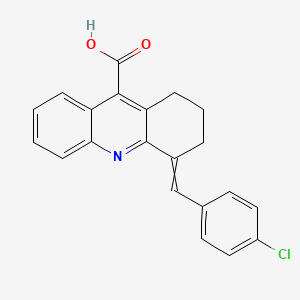
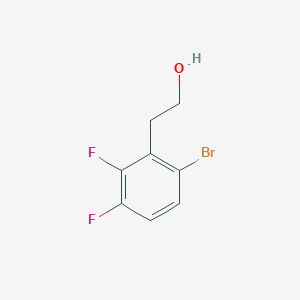
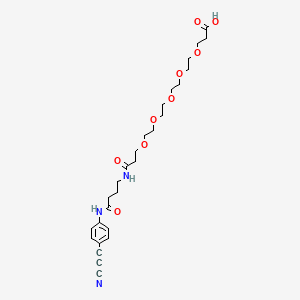
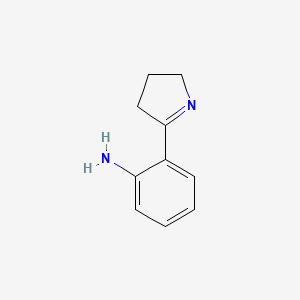
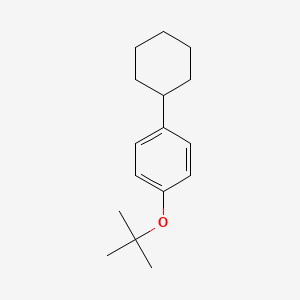
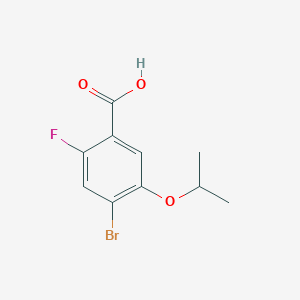
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(iodomethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13712692.png)
![5-Bromo-4-[4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13712702.png)
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13712703.png)
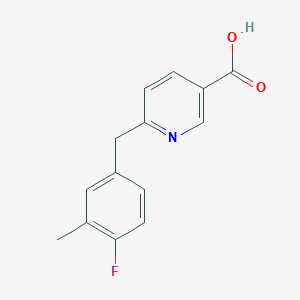

![Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate](/img/structure/B13712752.png)
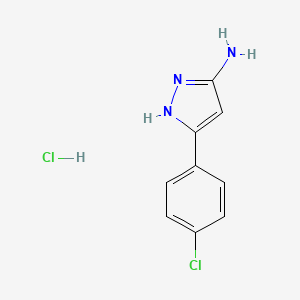
![6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712760.png)
